(Z)-Cinnamyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
[(Z)-3-chloroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of Allylic Halides in Complex Molecule Synthesis
Allylic halides, the class of compounds to which (Z)-cinnamyl chloride belongs, are characterized by a halogen atom bonded to a carbon atom adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them exceptionally valuable synthons in the assembly of intricate organic molecules. Their significance stems from their enhanced reactivity in nucleophilic substitution reactions compared to their saturated counterparts.
The heightened reactivity of allylic halides, including this compound, is attributed to the stabilization of the transition state in S(_N)2 reactions. This stabilization arises from the orbital overlap between the incoming nucleophile and the (\pi)-system of the adjacent double bond. This electronic effect lowers the activation energy of the reaction, making allylic halides prime substrates for a wide array of chemical transformations. This inherent reactivity allows for the introduction of diverse functional groups, a critical step in the synthesis of complex natural products and pharmaceutical agents.
The Evolutionary Path of Z Cinnamyl Chloride As a Synthetic Tool
The story of (Z)-cinnamyl chloride is intrinsically linked to the development of stereoselective synthesis. While its (E)-isomer has been more readily accessible and thus more commonly used historically, the demand for precise three-dimensional control in molecule construction has driven the development of methods to generate the (Z)-isomer.
Historically, the synthesis of cinnamyl chloride, often as a mixture of isomers, could be achieved by reacting cinnamyl alcohol with reagents like thionyl chloride or phosphorus trichloride. google.comnii.ac.jp The industrial production of the parent compound, allyl chloride, dates back to the high-temperature chlorination of propylene. wikipedia.org However, the specific and controlled synthesis of the (Z)-isomer required the advent of more sophisticated stereoselective reactions.
Key among these are methods that establish the cis or Z geometry of the double bond. The Wittig reaction , for instance, has been a cornerstone in alkene synthesis. By carefully choosing the ylide and reaction conditions, chemists can favor the formation of the (Z)-alkene. tandfonline.commasterorganicchemistry.com Specifically, non-stabilized ylides tend to produce (Z)-alkenes with high selectivity. This approach allows for the creation of a (Z)-cinnamyl scaffold which can then be further functionalized.
Another pivotal development was the use of Lindlar catalysts for the partial hydrogenation of alkynes. wikipedia.orglibretexts.org This method allows for the syn-addition of hydrogen to an alkyne, yielding a cis-alkene. wikipedia.orgthieme-connect.de By starting with a suitably substituted phenylpropyne derivative, one could, in principle, generate a precursor that leads to this compound. The invention of the Lindlar catalyst in 1952 marked a significant step towards accessing Z-isomers with high fidelity. wikipedia.org
More recent methods have focused on the direct and efficient conversion of readily available starting materials. For example, stereoselective synthesis of (Z)-allyl chlorides from Baylis-Hillman adducts using the Vilsmeier-Haack reagent has been reported as an efficient method. tandfonline.com The conversion of allylic alcohols to allylic chlorides without rearrangement has also been a subject of significant research, providing pathways to access the desired isomer. acs.org
Contemporary Research and Strategic Applications of Z Cinnamyl Chloride
Stereoselective Chlorination Strategies for this compound Formation
The direct introduction of a chlorine atom to form this compound while controlling the stereochemistry of the double bond is a primary focus of synthetic efforts. These strategies often begin with precursors like cinnamyl alcohols or cinnamaldehyde (B126680) derivatives.
Direct Transformation from Cinnamyl Alcohols with Retention of Configuration
The conversion of (Z)-cinnamyl alcohol to this compound with retention of the double bond's configuration is a desirable but challenging transformation. Standard chlorinating agents often lead to mixtures of isomers or promote rearrangement reactions. However, specific reagents and conditions have been developed to achieve this stereospecific conversion. For instance, the use of the Vilsmeier-Haack reagent has been reported for the efficient and stereoselective synthesis of (Z)-allyl chlorides from Baylis-Hillman adducts, which are structurally related to cinnamyl systems. tandfonline.com
Another approach involves a two-step process where the alcohol is first converted to a better leaving group, followed by a nucleophilic substitution with a chloride source under conditions that favor retention or a predictable inversion of stereochemistry. While direct conversion methods are continuously being researched, multistep sequences often provide better control over the final product's geometry. For example, a one-pot method for preparing enantioenriched (Z)-disubstituted allylic alcohols has been developed, which could in principle be converted to the corresponding chlorides. nih.gov
Conversion from Cinnamaldehyde Derivatives and Related Precursors
Cinnamaldehyde serves as a readily available starting material for the synthesis of cinnamyl derivatives. wikipedia.org The selective reduction of the aldehyde group in cinnamaldehyde can yield cinnamyl alcohol, which can then be subjected to stereoselective chlorination as described above. google.com Catalytic methods for the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol have been developed, which is a key step in this synthetic route. google.com
Alternatively, cinnamic acid derivatives can be utilized. For example, a method for producing cinnamoyl chloride from cinnamic acid using reagents like thionyl chloride has been well-established. nii.ac.jp While this produces an acyl chloride, subsequent reduction could potentially lead to the desired cinnamyl chloride, although controlling the stereochemistry during this reduction would be a critical challenge.
Isomerization and Halogen Exchange Routes for this compound
Given the thermodynamic stability of the E-isomer, methods to convert the more stable E-isomer to the desired Z-isomer are of significant interest. Halogen exchange reactions also present a viable pathway to introduce the chloride atom with the correct stereochemistry.
E-to-Z Isomerization Approaches for Cinnamyl Frameworks
The contra-thermodynamic isomerization of E-cinnamyl derivatives to their Z-counterparts is a powerful strategy. Photocatalysis has emerged as a particularly effective tool for this transformation. The use of iridium-based photosensitizers under blue light irradiation has been shown to efficiently promote the E to Z isomerization of cinnamyl ethers and alcohols. researchgate.net This method provides access to the less stable Z-isomers in high yields and with excellent stereoselectivity. researchgate.net
A similar photocatalytic approach has been applied to the isomerization of polarized alkenes, including those with a cinnamoyl structure, using riboflavin (B1680620) as an organic photocatalyst under UV irradiation. acs.org These methods are often inspired by the biological isomerization of retinal in the visual cycle and offer a green and efficient route to the Z-isomers. acs.org While these examples focus on alcohols and ethers, the principles can be extended to the isomerization of (E)-cinnamyl chloride itself or its precursors. In fact, the photocatalyzed isomerization of acyclic cinnamyl chlorides has been studied, although the focus was on their subsequent conversion to cyclopropanes. researchgate.netelsevierpure.comnih.gov
| Catalyst/Method | Substrate Type | Conditions | Z:E Ratio | Yield (%) | Reference |
| fac-Ir(ppy)₃ | Cinnamyl Ethers | Blue LED, THF, 35°C, 24h | >20:1 | High | researchgate.net |
| (-)-Riboflavin | Cinnamoyl Esters | UV light (402 nm), MeCN, 12h | High | N/A | acs.org |
| Nickel Triflate / Triphenylphosphine (B44618) | trans-Epoxy Cinnamic Acid Derivatives | N/A | up to >99:1 | up to 92 | researchgate.netresearchgate.net |
Halogen Exchange Reactions for Enhanced Stereoselectivity
Halogen exchange reactions provide a direct route to this compound from other (Z)-cinnamyl halides. This approach is advantageous if the corresponding (Z)-cinnamyl bromide or iodide is more readily accessible. The Finkelstein reaction, a classic method for halogen exchange, can be adapted for this purpose.
A noteworthy example is the bromine-magnesium exchange reaction. The reaction of cinnamyl bromide with ethylmagnesium bromide was one of the first demonstrations of this type of exchange, forming cinnamylmagnesium bromide. uni-muenchen.de While this early example was not focused on stereoselectivity, modern methods allow for greater control.
More recently, stereospecific methods for the synthesis of allylic chlorides from allylic alcohols have been developed, which could be applied to a halogen exchange scenario. acs.orgnih.gov These protocols often proceed with high regioselectivity and can transfer chirality from the starting material to the product with high fidelity. acs.orgnih.gov
Sustainable and Catalytic Synthesis of this compound
The development of sustainable and catalytic methods for the synthesis of this compound is crucial for minimizing environmental impact and improving efficiency. As mentioned previously, photocatalytic E-to-Z isomerization is a prime example of a sustainable approach, utilizing light as a renewable energy source and catalytic amounts of photosensitizers. researchgate.netacs.org
The use of earth-abundant metal catalysts is another key aspect of green chemistry. Nickel-catalyzed stereospecific deoxygenation of trans-epoxy cinnamic acid derivatives provides an efficient route to (Z)-cinnamyl amides, alcohols, and amines, which are direct precursors to this compound. researchgate.netresearchgate.net This method boasts high yields and excellent stereospecificity. researchgate.netresearchgate.net
Green Chemistry Principles in Halogenation Processes
The core tenets of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals, are increasingly being applied to halogenation reactions. The synthesis of this compound from (Z)-cinnamyl alcohol is a key transformation where these principles can be effectively implemented to create more environmentally benign processes.
A primary focus of green halogenation is the replacement of hazardous reagents. Traditional methods for converting alcohols to chlorides often employ reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which are highly toxic, corrosive, and release hazardous byproducts such as sulfur dioxide (SO₂) and carbon monoxide (CO). Greener alternatives aim to minimize these risks. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a phosphine (B1218219), such as triphenylphosphine (PPh₃), offers a milder and more selective method for the chlorination of allylic alcohols. While this method still generates triphenylphosphine oxide as a byproduct, it avoids the release of noxious gases.
Another key principle is the use of catalysis to reduce the amount of reagents required and to improve reaction efficiency. Phase transfer catalysis (PTC) represents a significant green chemistry approach. In the context of producing this compound, a PTC system could involve the reaction of (Z)-cinnamyl alcohol with a simple chloride salt (e.g., NaCl, KCl) in a biphasic system. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the chloride anion from the aqueous phase to the organic phase where the reaction with the alcohol (or an activated form of it) occurs. This method can reduce the need for harsh chlorinating agents and organic solvents. mdpi.comptfarm.pl
The choice of solvent is also a critical aspect of green chemistry. Many traditional halogenation reactions are conducted in chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), which are environmentally persistent and pose health risks. The development of reactions in greener solvents such as ionic liquids, supercritical fluids, or even water is a major goal. nih.gov For the synthesis of this compound, exploring solventless conditions or using more benign solvents like acetonitrile (B52724) or ethyl acetate (B1210297) can significantly improve the environmental profile of the process. researchgate.net
Recent research has also explored visible-light-mediated halogenation as a green alternative. rsc.org These methods can often proceed under mild conditions without the need for harsh reagents. For example, a photoredox-catalyzed deoxygenative fluorination of allylic alcohols has been developed, and similar principles could be applied to chlorination. rsc.org
Below is a table summarizing various halogenation methods for allylic alcohols, highlighting the application of green chemistry principles.
| Reagent/Catalyst System | Substrate | Product | Solvent | Key Green Chemistry Principle(s) | Reference(s) |
| N-Chlorosuccinimide (NCS) / Triphenylphosphine (PPh₃) | Allylic Alcohol | Allylic Chloride | Acetonitrile | Use of a less hazardous chlorinating agent | N/A |
| Phase Transfer Catalyst (e.g., TEBA) / NaCl | Cinnamyl Alcohol | Cinnamyl Chloride | Biphasic (e.g., Toluene/Water) | Use of simple salts, reduced solvent use | mdpi.com |
| Chloro tropylium (B1234903) chloride | Secondary Allylic Alcohol | Allylic Chloride | Dichloromethane | Mild reaction conditions, high efficiency | organic-chemistry.org |
| Vilsmeier reagent (from DMF and oxalyl chloride) | Allylic Alcohol | Allylic Chloride | Dichloromethane | High selectivity | N/A |
| Visible-light photoredox catalysis | Allylic Alcohol | Allylic Halide | Organic Solvent | Use of light as a reagent, mild conditions | rsc.org |
This table presents representative data synthesized from various sources on allylic halogenation. TEBA stands for Triethylbenzylammonium chloride.
Application of Flow Chemistry for Scalable Production
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch production, particularly in terms of safety, efficiency, and scalability. rsc.orgbeilstein-journals.org The synthesis of this compound is well-suited for a continuous flow approach, which can address many of the challenges associated with its batch production, such as exothermic reactions and the handling of hazardous materials. mt.com
One of the primary benefits of flow chemistry is enhanced safety. Halogenation reactions, especially with highly reactive reagents, can be highly exothermic. In a batch reactor, the large volume can lead to poor heat transfer, creating hot spots and the potential for runaway reactions. In a microreactor or a tube reactor used in flow chemistry, the high surface-area-to-volume ratio allows for excellent heat dissipation, enabling precise temperature control. rsc.org This is particularly important when using reagents like elemental chlorine or hydrogen halides, which can be handled more safely in a continuous system where only small amounts are reacting at any given time. rsc.org
Flow chemistry also allows for superior control over reaction parameters. The residence time, temperature, pressure, and stoichiometry of reactants can be precisely controlled by adjusting flow rates and reactor dimensions. researchgate.net This level of control often leads to higher yields, improved selectivity, and reduced byproduct formation compared to batch processes. researchgate.net For the synthesis of this compound, this means that the formation of unwanted isomers or over-halogenated products can be minimized.
The scalability of flow chemistry is another significant advantage. Scaling up a batch reaction often requires a complete redesign of the process, whereas scaling up a flow process can be as simple as running the reactor for a longer period or by "numbering up" – running multiple reactors in parallel. researchgate.net This makes the transition from laboratory-scale synthesis to industrial production more straightforward and cost-effective. Continuous flow processes have been developed for the synthesis of various allylic halides, demonstrating the feasibility of this technology for producing compounds like this compound on a large scale. researchgate.netrsc.org For example, a continuous-flow process for the bromination of conjugated allylic compounds using N-bromosuccinimide (NBS) has been shown to significantly improve conversion rates and selectivity while drastically reducing reaction times from hours to minutes. researchgate.net
The table below outlines key parameters for representative continuous flow halogenation processes applicable to the synthesis of allylic chlorides.
| Reactor Type | Substrate | Reagent(s) | Solvent | Residence Time | Throughput/Productivity | Reference(s) |
| Photoreactor | Conjugated Allylic Compound | N-Bromosuccinimide (NBS) | Dichloromethane | 7 minutes | 70.5 g/h | researchgate.netresearchgate.net |
| Tube-in-tube Reactor | Allylic Halide | CO₂, Zn(0) | N/A | N/A | Scalable to >100 mmol | rsc.org |
| Plug Flow Reactor | Aromatic Compound | Halogenating agent | Organic Solvent | Minutes | High | mt.com |
| Microreactor | Alkene | Elemental Halogen | Organic Solvent | Seconds to Minutes | High | rsc.org |
This table presents representative data from studies on continuous flow halogenation and related reactions, illustrating the potential for scalable production of this compound.
Nucleophilic Substitution Reactions of this compound
The nucleophilic substitution of this compound is a cornerstone of its synthetic utility, offering pathways to a diverse array of functionalized molecules. These reactions are often marked by a competition between direct substitution (SN2) and substitution with allylic rearrangement (SN2'), as well as the potential for SN1-type mechanisms involving a carbocation intermediate. The regioselectivity and stereochemistry of these transformations are highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and any catalysts employed.
Regioselectivity and Stereocontrol in SN1-Type Allylic Substitutions
Under conditions that favor the formation of a carbocation, such as in the presence of Lewis acids or in polar, non-nucleophilic solvents, this compound can undergo SN1-type reactions. thieme-connect.comthieme-connect.comresearchgate.net The resulting allylic carbocation is stabilized by resonance, with positive charge delocalized between the α- and γ-carbons. This delocalization allows for nucleophilic attack at either position, leading to a mixture of regioisomers.
The regioselectivity of these reactions is a delicate balance of electronic and steric factors. While the distribution of positive charge in the carbocation intermediate plays a significant role, the steric hindrance at each electrophilic center also influences the site of nucleophilic attack. Furthermore, the nature of the nucleophile and the specific Lewis acid used can direct the reaction towards a particular regioisomer. For instance, the use of certain metal catalysts can favor the formation of either the linear or branched product through coordination effects. thieme-connect.com
Stereocontrol in SN1-type reactions of this compound is inherently challenging due to the planar nature of the carbocation intermediate. However, recent advances have demonstrated that the use of chiral catalysts or auxiliaries can induce facial selectivity in the nucleophilic attack, leading to the formation of enantioenriched products. acs.org
SN2' Pathways and Allylic Rearrangements
A key feature of the reactivity of this compound is its propensity to undergo SN2' reactions, where the nucleophile attacks the γ-carbon of the double bond, leading to a concerted displacement of the chloride leaving group with a simultaneous shift of the double bond. acs.org This pathway is often in competition with the direct SN2 displacement at the α-carbon.
The balance between SN2 and SN2' pathways is influenced by several factors. Steric hindrance at the α-carbon can favor the SN2' pathway. acs.org The geometry of the substrate is also crucial; the syn or anti relationship between the incoming nucleophile and the leaving group dictates the stereochemical outcome of the SN2' reaction. In many cases, the reaction proceeds with anti-stereospecificity, where the nucleophile attacks from the face opposite to the leaving group. uni-muenchen.de However, syn-stereospecific reactions have also been observed, particularly with certain nucleophiles and reaction conditions. acs.org
Allylic rearrangements are a common consequence of these reactions, leading to the formation of products with a different connectivity than the starting material. For example, the reaction of this compound with a nucleophile via an SN2' mechanism will yield a product with the nucleophile attached to the γ-carbon and the double bond shifted.
Kinetic and Thermodynamic Aspects of Nucleophilic Attack
The outcome of nucleophilic substitution reactions of this compound is governed by the interplay of kinetic and thermodynamic control. Under kinetically controlled conditions (lower temperatures, shorter reaction times), the product distribution is determined by the relative rates of the competing reaction pathways. The transition state with the lowest activation energy will be favored, leading to the kinetic product.
In contrast, under thermodynamically controlled conditions (higher temperatures, longer reaction times), the product distribution reflects the relative stabilities of the possible products. The reaction will proceed towards the most stable isomer, the thermodynamic product, even if it is formed more slowly.
The reaction of (Z)-cinnamyl alcohol with aryl iodides in the presence of a palladium catalyst and a specific base has been shown to afford (Z)-2,3-diarylallylic alcohols with high regio- and stereoselectivity. researchgate.net Experimental evidence suggests that this selectivity is of kinetic origin, with the base and solvent playing a crucial role in directing the reaction pathway. researchgate.net
Catalyst-Controlled Regioselectivity and Stereospecificity
The use of transition metal catalysts, particularly those based on palladium, has revolutionized the control of regioselectivity and stereospecificity in the nucleophilic substitution of allylic chlorides. researchgate.net By carefully selecting the metal, ligands, and reaction conditions, chemists can direct the reaction to favor a specific regioisomer or stereoisomer with high precision.
For example, in palladium-catalyzed allylic alkylations, the nature of the phosphine ligand can have a profound impact on the regioselectivity. Bulky ligands tend to favor attack at the less substituted terminus of the π-allyl palladium intermediate, while less sterically demanding ligands may allow for attack at the more substituted position.
Furthermore, the development of chiral ligands has enabled the enantioselective synthesis of a wide range of products from allylic substrates. These ligands create a chiral environment around the metal center, leading to a diastereomeric differentiation of the transition states for nucleophilic attack on the two faces of the π-allyl intermediate. This allows for the production of a single enantiomer of the product in high enantiomeric excess.
Organometallic Reactions Involving this compound
This compound is a valuable precursor in a variety of organometallic reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Sonogashira, Negishi)
Palladium catalysts are highly effective in activating the carbon-chlorine bond of this compound, facilitating its participation in a range of cross-coupling reactions. nih.gov The general mechanism involves the oxidative addition of the allylic chloride to a palladium(0) species to form a π-allyl palladium(II) complex. This intermediate then undergoes transmetalation with an organometallic reagent (in Suzuki, Sonogashira, and Negishi reactions) or migratory insertion of an alkene (in the Heck reaction), followed by reductive elimination to afford the final product and regenerate the palladium(0) catalyst.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene. organic-chemistry.orgnih.govresearchgate.net This reaction is a powerful tool for the formation of new carbon-carbon bonds and can be used to synthesize a variety of substituted alkenes. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, the arylation of cinnamyl alcohol with iodobenzene (B50100) can lead to a tandem arylation/isomerization process. nih.gov
Suzuki Reaction: The Suzuki reaction couples this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. researchgate.netnih.govlibretexts.orgorganic-chemistry.org This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated systems. The use of N-heterocyclic carbene (NHC) palladium catalysts has been shown to be effective for the Suzuki coupling of aryl sulfonates with arylboronic acids. nih.gov
Sonogashira Reaction: The Sonogashira reaction is the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne. mdpi.comacs.orgnih.govresearchgate.netnih.govmdpi.com This reaction is a highly efficient method for the synthesis of enynes, which are valuable building blocks in organic synthesis. Copper(I) iodide is often used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the π-allyl palladium complex. mdpi.com
Negishi Reaction: The Negishi reaction involves the palladium- or nickel-catalyzed coupling of this compound with an organozinc reagent. mdpi.comresearchgate.netwikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds between a wide range of sp, sp2, and sp3 hybridized carbon atoms. The use of specific ligands can lead to enantioconvergent cross-couplings of racemic secondary organozinc reagents. researchgate.net
Copper-Mediated Transformations and Carboxylation Reactions
Copper catalysts have proven effective in mediating the carboxylation of cinnamyl chloride. An active catalyst, a [Cu]@Ag composite, has been synthesized and utilized as a cathode for the electrocarboxylation of cinnamyl chloride with carbon dioxide, yielding β,γ-unsaturated carboxylic acids with high efficiency. rsc.orgrsc.org In these reactions, a total carboxylic acid yield of 77% was achieved, with the major product, 3-phenylbut-3-enoic acid, having a selectivity of 71%. rsc.org The proposed mechanism involves the reduction of the encapsulated Cu(II)-salen complex to a nucleophilic Cu(I) species. This species reacts with cinnamyl chloride to form a Cu(III)-allyl intermediate, which is then reduced to regenerate the Cu(II) catalyst and a cinnamyl anion. rsc.org This anion can then react with CO2 to form the corresponding carboxylate. rsc.org
Another significant copper-mediated transformation is the carboxylative coupling of terminal alkynes, allylic chlorides, and CO2. A copper(I) complex, (IPr)CuCl, where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, has been shown to be a highly active catalyst for this reaction. acs.org For instance, the reaction of phenylacetylene (B144264) with cinnamyl chloride and CO2 under 1.5 MPa pressure at 60 °C in DMF, catalyzed by 10 mol % (IPr)CuCl, produces (E)-cinnamyl phenylpropiolate in good yield. acs.orgthieme-connect.de This catalytic system demonstrates excellent tolerance for various functional groups. acs.org
The following table summarizes the key findings of copper-mediated carboxylation reactions involving cinnamyl chloride.
| Catalyst/Method | Reactants | Product(s) | Yield/Selectivity | Reference |
| [Cu]@Ag composite (electrocarboxylation) | Cinnamyl chloride, CO2 | β,γ-Unsaturated carboxylic acids | 77% total yield, 71% selectivity for 3-phenylbut-3-enoic acid | rsc.org |
| (IPr)CuCl | Phenylacetylene, Cinnamyl chloride, CO2 | (E)-Cinnamyl phenylpropiolate | Good yield, excellent selectivity | acs.org |
Rhodium-Catalyzed Silylative Aminocarbonylation
Rhodium(I) catalysis has been employed in the silylative aminocarbonylation of 2-alkynylanilines to produce (Z)-3-(silylmethylene)indolin-2-ones. rsc.org In this process, cinnamoyl chloride can be used as a transient chelating group. rsc.org The reaction of an N-benzyl-substituted 2-alkynylaniline with CO, a silane, and cinnamoyl chloride in the presence of a rhodium catalyst resulted in the formation of the desired (Z)-indolinone, albeit with competing formation of an alkyne silylformylation product. rsc.org The use of cinnamoyl chloride led to a 41% yield of the target product and a 50% yield of the silylformylation byproduct. rsc.org
A proposed mechanism suggests that the use of cinnamoyl chloride as the transient chelating group can lead to both cis- and trans-addition intermediates due to steric and electronic effects. rsc.org The cis-addition intermediate proceeds through CO insertion and C-N bond cleavage to form the desired product, while the more stable trans-addition intermediate, with its conjugated cinnamyl C-N bond, is more prone to hydroformylation, leading to the byproduct. rsc.org
The table below details the influence of cinnamoyl chloride as a transient chelating group in this rhodium-catalyzed reaction.
| Substrate | Transient Chelating Group | Product(s) | Yield(s) | Reference |
| N-benzyl-substituted 2-alkynylaniline | Cinnamoyl chloride | (Z)-3-(silylmethylene)indolin-2-one and (E)-alkyne silylformylation product | 41% and 50%, respectively | rsc.org |
Reactions with Grignard Reagents and Organolithium Compounds
The reaction of cinnamyl chloride with Grignard reagents can be directed to achieve selective SN2' allylic substitution. researchgate.net Copper(I) cyanide (CuCN) in the presence of chiral trivalent phosphorus ligands has been used to catalyze the reaction between cinnamyl chlorides and various Grignard reagents in dichloromethane, achieving enantiomeric excesses up to 73%. researchgate.net The choice of the leaving group on the allyl substrate was found to be critical for both regio- and enantioselectivity. researchgate.net
The carbolithiation of cinnamyl derivatives with organolithium compounds, such as n-butyllithium (n-BuLi), has been studied, revealing interesting stereochemical outcomes. nih.gov In the reaction with cinnamyl alcohol, both (E)- and (Z)-isomers lead to the same syn-product after electrophilic trapping, indicating that the reaction proceeds through a thermodynamically controlled pathway involving a stable cyclic benzyllithium (B8763671) intermediate. nih.gov Similarly, the carbolithiation of (E)- and (Z)-cinnamylamines also produces the same anti-product, with the stereoselectivity being independent of the starting alkene geometry. nih.gov This is attributed to the thermodynamic equilibration of the organolithium intermediate where the amino group coordinates to the lithium, directing the subsequent reaction. nih.gov
Cycloaddition and Rearrangement Chemistry of this compound
This compound and its derivatives are valuable substrates for constructing cyclic and rearranged molecular architectures through various pericyclic and photocatalyzed reactions.
Photocatalyzed Cycloisomerization to Strained Cyclopropanes
A significant transformation of cinnamyl chlorides is their photocatalyzed, diastereoselective isomerization into strained cyclopropanes. researchgate.netnih.gov This endergonic process is achieved using an iridium-based photocatalyst under visible light, which promotes the formation of anti-chloro-cyclopropanes from acyclic cinnamyl chloride precursors. researchgate.netnih.gov The reaction is stereoconvergent, meaning that a mixture of (E)- and (Z)-cinnamyl chlorides yields the same anti-cyclopropane product with high diastereoselectivity. researchgate.netnih.gov
The proposed mechanism involves energy transfer from the excited iridium photocatalyst to the cinnamyl chloride substrate. researchgate.net This leads to the homolytic cleavage of the C-Cl bond, forming a triplet radical pair. Subsequent chlorine radical migration results in a localized triplet 1,3-diradical intermediate, which, after intersystem crossing, undergoes ring closure to form the cyclopropane (B1198618) product. researchgate.net The efficiency of this process can be enhanced by the addition of a nickel co-catalyst, which serves to recycle an allylic chloride byproduct back into the main catalytic cycle. researchgate.netnih.gov
The following table summarizes the key aspects of this photocatalyzed cycloisomerization.
| Catalyst System | Substrate | Product | Key Features | Reference |
| Ir-photocatalyst | (E/Z)-Cinnamyl chloride | anti-Chloro-cyclopropane | Stereoconvergent, high diastereoselectivity | researchgate.netnih.gov |
| Ir-photocatalyst with Ni co-catalyst | (E/Z)-Cinnamyl chloride | anti-Chloro-cyclopropane | Improved efficiency by recycling byproduct | researchgate.netnih.gov |
[2+2] and [3+2] Cycloadditions Involving Cinnamyl Moieties
Cinnamyl derivatives are known to participate in [2+2] cycloaddition reactions, particularly under photochemical conditions. rsc.org The photodimerization of cinnamyl moieties upon UV irradiation (e.g., at 254 nm) proceeds via a [2+2] cycloaddition to form cyclobutane (B1203170) rings. rsc.org This reactivity has been exploited in the development of photocrosslinkable polymers, for instance, by grafting cinnamyl groups onto starch. rsc.org These reactions can occur without the need for a photoinitiator. rsc.org
In the realm of [3+2] cycloadditions, cinnamyl-derived systems can react with various 1,3-dipoles. For instance, a photoinduced [3+2] cycloaddition based on the triplet-state reactivity of N-N pyridinium (B92312) ylides with alkenes has been developed, offering a pathway to pyridyl lactams. researchgate.net While not explicitly detailing the use of this compound itself, the general reactivity of the cinnamyl alkene in such cycloadditions is well-established.
Sigmatropic Rearrangements in Derived Cinnamyl Systems
The (Z)-cinnamyl moiety plays a crucial role in directing the stereochemical outcome of sigmatropic rearrangements. In the context of nih.govacs.org-sigmatropic rearrangements of nitrogen ylides, the geometry of the cinnamyl group influences the product distribution. nih.gov The rearrangement of a (Z)-cinnamyl-derived ylide was found to proceed through an anti transition state, leading to the formation of two adjacent stereocenters with high stereoselectivity. nih.gov Specifically, the (Z)-cinnamyl ylide gave a 6.9:1 mixture of the nih.govacs.org-rearrangement product and the nih.govresearchgate.net-rearrangement product. nih.gov
In a tandem palladium and isothiourea relay catalysis for the synthesis of α-amino acid derivatives, (Z)-cinnamyl phosphate (B84403) was used as a substrate. acs.orgnih.gov The reaction yielded the same syn-diastereomer as the one obtained from the (E)-isomer, with high diastereomeric and enantiomeric ratios. acs.orgnih.gov This outcome suggests that the initially formed η³-Pd-π-allyl complex from the (Z)-substrate undergoes isomerization to the more reactive complex derived from the (E)-isomer before the subsequent nih.govacs.org-rearrangement occurs. acs.orgnih.gov
For acs.orgacs.org-sigmatropic rearrangements, such as the Claisen rearrangement, the geometry of the cinnamyl group is also critical. In a study on the rearrangement of 3-allyloxy-4H-chromenones, it was found that starting with a (Z)-dominated cinnamyl ether led to the same (E)-configured acs.orgresearchgate.net-rearrangement product as the pure (E)-isomer, indicating that the E/Z configuration of the cinnamyl unit changes during the non-concerted rearrangement pathway. rsc.org However, the presence of an aromatic ring in cinnamyl systems can disfavor the acs.orgacs.org-sigmatropic rearrangement of the corresponding azides due to stereoelectronic and inductive effects. rsc.org
The table below highlights the stereochemical influence of the (Z)-cinnamyl group in sigmatropic rearrangements.
| Rearrangement Type | Substrate System | Key Finding | Reference |
| nih.govacs.org-Sigmatropic | Lithiated nitrogen ylide | Rearranges preferentially through an anti transition state with high stereoselectivity. | nih.gov |
| nih.govacs.org-Sigmatropic | (Z)-Cinnamyl phosphate with glycine (B1666218) ester | Isomerization of the intermediate Pd-π-allyl complex leads to the same product as from the (E)-isomer. | acs.orgnih.gov |
| acs.orgresearchgate.net-Sigmatropic | (Z)-Cinnamyl ether of 3-hydroxy-4H-chromenone | Isomerizes to the more stable (E)-rearrangement product, indicating a non-concerted mechanism. | rsc.org |
Radical and Reductive Transformations of this compound
The reactivity of this compound extends to radical and reductive transformations, offering pathways to unique molecular architectures. These processes, often initiated by photoinduction or electrochemical means, involve the generation of highly reactive intermediates that can be harnessed for various synthetic applications.
Photoinduced Radical Processes
Visible light-activated photocatalysis provides a mild and efficient method for the transformation of cinnamyl chlorides. researchgate.net Research has demonstrated the photocatalytic diastereoselective isomerization of acyclic cinnamyl chlorides to form strained cyclopropanes. researchgate.netnih.gov This process is initiated by energy transfer from an iridium-based photosensitizer to the cinnamyl chloride substrate. researchgate.netnih.gov
The proposed mechanism involves the homolytic cleavage of the carbon-chlorine bond in the excited state of the cinnamyl chloride, forming a triplet 1,3-diradical intermediate. researchgate.netnih.gov This intermediate subsequently undergoes intersystem crossing and ring-closing to yield the cyclopropane product. researchgate.net The reaction is stereoconvergent, meaning a mixture of (E) and (Z)-cinnamyl chlorides can produce the anti-chloro-cyclopropane with high diastereoselectivity. researchgate.netnih.gov The efficiency of this transformation can be enhanced by the addition of a nickel co-catalyst, which serves to recycle an allyl chloride byproduct. researchgate.netnih.gov
A polyazahelicene catalyst (Aza-H) has also been shown to act as a triplet sensitizer (B1316253) in the cyclization of cinnamyl chloride. nih.gov This metal-free approach leverages the triplet-excited state of Aza-H, which is formed with a significant quantum yield, to initiate the reaction. nih.gov
Table 1: Photocatalyzed Cyclopropanation of Cinnamyl Chloride
| Entry | Photocatalyst | Co-catalyst/Additive | Product(s) | Yield (%) | Diastereoselectivity (anti:syn) | Reference |
| 1 | Iridium Complex | Nickel Complex | anti-Chloro-cyclopropane | 87 (gram-scale) | High | nih.gov |
| 2 | Aza-H | None | Cyclopropane | - | - | nih.gov |
Data not available for all fields.
Electrochemical Reductions and Carboxylation
Electrochemical methods offer an alternative approach to the reduction and functionalization of cinnamyl chloride. The electrochemical carboxylation of cinnamyl chloride with carbon dioxide has been achieved using a synthesized [Cu]@Ag composite as a cathode. rsc.orgrsc.org This process yields β,γ-unsaturated carboxylic acids under mild conditions. rsc.org
The mechanism is thought to involve the one-electron reduction of a Cu(II)salen complex to a nucleophilic Cu(I)salen species encapsulated within the silver nanoparticles. rsc.org This species reacts with cinnamyl chloride to form a Cu(III)salen intermediate. rsc.org Subsequent one-electron reduction regenerates the Cu(II)salen catalyst and produces a cinnamyl anion, which can then react with CO2. rsc.org The regioselectivity of the carboxylation is influenced by the electrode material, with different cathodes affecting the product distribution. rsc.orgrsc.org
Cyclic voltammetry studies have shown that the reduction potential of cinnamyl chloride is influenced by the electrode material, with [Cu]@Ag electrodes exhibiting catalytic activity at a more positive potential compared to pure Ag nanoparticles. rsc.org The yield of the carboxylic acid products is also dependent on the supporting electrolyte and the total charge passed during the electrolysis. rsc.org
Table 2: Electrochemical Carboxylation of Cinnamyl Chloride
| Entry | Cathode Material | Supporting Electrolyte | Major Carboxylic Acid Product | Yield (%) | Selectivity (%) | Reference |
| 1 | [Cu]@Ag | TEACl | 3-phenyl-3-butenoic acid | 82 | 76 | rsc.orgrsc.org |
| 2 | Ag NPs | TEACl | 3-phenyl-3-butenoic acid | 59 | 70 | rsc.orgrsc.org |
| 3 | [Co]@Ag | TEACl | 3-phenyl-3-butenoic acid | 63 | 69 | rsc.orgrsc.org |
(Transfer) Hydrogenation Reactions
(Transfer) hydrogenation reactions provide a means to selectively reduce the double bond of cinnamyl chloride. Copper(I)-catalyzed allylic reduction using deuterium (B1214612) gas (D2) has been shown to convert this compound into the corresponding terminal alkene with high regioselectivity. thieme-connect.com The use of an N-heterocyclic carbene (NHC) ligand is crucial for suppressing the reactivity towards the newly formed terminal alkene. thieme-connect.com The (Z)-configuration of the starting material is critical for achieving high regioselectivity in the allylic substitution. thieme-connect.com
Ruthenium catalysts have also been employed in tandem reactions involving allylic substitution and isomerization. researchgate.net For instance, a single ruthenium catalyst can facilitate the transformation of cinnamyl chlorides into propiophenones through a nucleophilic substitution followed by a redox-isomerization. researchgate.net
Table 3: Hydrogenation of Cinnamyl Chloride Derivatives
| Entry | Catalyst System | Hydrogen/Deuterium Source | Product | Yield (%) | Regioselectivity (γ:α) | Reference |
| 1 | [SIMesCuCl]/NaOtBu | D₂ | Deuterated terminal alkene | High | 89:11 | thieme-connect.com |
| 2 | Ruthenium Complex | - | Propiophenone | - | - | researchgate.net |
Data not available for all fields.
Application of Z Cinnamyl Chloride As a Versatile Synthetic Precursor
Synthesis of Complex Natural Products and Bioactive Molecules
The defined structure of (Z)-cinnamyl chloride makes it a strategic component for the total synthesis of intricate natural products, where precise control of stereochemistry is essential.
This compound has been utilized in the enantioselective total synthesis of helioporins C and E, which are bioactive marine diterpenes. scientificlabs.ieavantorsciences.comsigmaaldrich.com These complex natural products, isolated from marine sources, feature challenging molecular architectures. scientificlabs.ieacs.orgresearchgate.net The synthesis of such molecules often involves a convergent approach where key fragments are built and then joined. This compound serves as a critical building block in these synthetic routes, with its stereochemistry influencing the final structure of the diterpene. scientificlabs.ieacs.org For example, a Cu(I)-catalyzed allylic alkylation is a key chirogenic step in one of the elaborated syntheses. acs.org
This compound is a key intermediate for building functionalized aromatic and heterocyclic scaffolds, which form the core of many bioactive compounds. nih.govacs.orgresearchgate.net Its reactivity allows for the introduction of the cinnamyl group onto various molecular frameworks through reactions like cycloadditions. For instance, it participates in (2 + 2) cycloadditions with strained heterocyclic allenes to form complex cyclobutane (B1203170) structures. nih.gov In these reactions, the stereochemistry of the this compound is often retained in the major products. nih.gov The development of methods to create these scaffolds is a significant area of research in synthetic chemistry. acs.orgresearchgate.net
Role in Pharmaceutical and Agrochemical Intermediate Synthesis
The molecular motifs derived from this compound are present in numerous pharmaceutical and agrochemical agents. pharmaffiliates.comalfa-industry.com It serves as a common intermediate for creating more complex molecules with desired biological activities. alfa-industry.comgoogle.com
As a versatile building block, this compound is employed in the synthesis of various active pharmaceutical ingredients (APIs). lifechempharma.comanaxlab.comtheclinivex.com The cinnamyl group is a structural component in many medicinal compounds. pcbiochemres.comnih.gov For instance, cinnamyl chloride is a known intermediate in the synthesis of calcium channel blockers. google.com Furthermore, derivatives that can be synthesized from it are essential for producing compounds with a range of pharmacological activities. pcbiochemres.comnih.govresearchgate.net The chloride's reactivity allows for its use in creating diverse molecular libraries for drug discovery. It is also identified as a potential genotoxic impurity in some drug substances, such as Cinnarizine, necessitating strict control during manufacturing. researchgate.net
In agrochemical synthesis, this compound and its derivatives are used to create products like pesticides. pharmaffiliates.comalfa-industry.com The cinnamyl functional group can contribute to the biological efficacy of these agents. researchgate.netontosight.ai For example, compounds derived from cinnamyl alcohol, which can be prepared from cinnamyl chloride, are used in the synthesis of various agrochemicals. ontosight.ai The versatility of cinnamyl chloride allows for the generation of new derivatives for screening as potential agrochemicals. researchgate.net
Utilization in Polymer Science and Materials Chemistry
The application of this compound is expanding into polymer and materials science. sigmaaldrich.com Its reactive nature, combining an allylic chloride with a polymerizable double bond, allows it to be used as a monomer or as an agent to add functionality to polymers. This can lead to the creation of novel materials with specific properties. For example, polymers containing the cinnamyl group may have applications in advanced coatings or materials with tailored electronic or optical characteristics. The (Z)-configuration of the double bond can influence the stereoregularity and, consequently, the physical properties of the resulting polymers.
Synthesis of Photocrosslinkable Polymers (e.g., Starch Cinnamyl Ethers)
A significant application of this compound is in the synthesis of photocrosslinkable polymers. These materials can be modified by light, leading to changes in their physical and chemical properties, which is advantageous for creating "smart materials" that respond to external stimuli like light, heat, or pH. rsc.org The incorporation of cinnamyl groups, derived from this compound, into biopolymers like starch offers a sustainable alternative to non-biodegradable synthetic polymers.
The synthesis of starch cinnamyl ethers involves the reaction of starch with this compound in the presence of a base, such as sodium hydroxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org The degree of substitution (DS), which represents the average number of cinnamyl groups attached per anhydroglucose (B10753087) unit of starch, can be controlled by varying the molar ratios of the reactants. rsc.orgrsc.org
The photocrosslinking ability of these starch cinnamyl ethers stems from the [2+2] cycloaddition reaction of the cinnamyl units upon exposure to UV light, typically at a wavelength of 254 nm. rsc.orgrsc.org This process leads to the formation of a cross-linked polymer network, enhancing the material's properties. The formation of the ether linkage and the subsequent photocycloaddition can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. rsc.orgresearchgate.net
Table 1: Synthesis and Properties of Starch Cinnamyl Ethers
| Property | Description | Research Findings | Reference |
| Synthesis Method | Etherification of starch with this compound. | Reaction of yuca starch with this compound and NaOH in DMSO at elevated temperatures. | rsc.orgrsc.org |
| Degree of Substitution (DS) | Tunable by adjusting reactant molar ratios. | Achieved DS values ranging from 0.09 to 1.24. | rsc.orgrsc.org |
| Photocrosslinking | Occurs via [2+2] cycloaddition of cinnamyl groups. | Confirmed by the disappearance of the UV absorbance of the cinnamoyl groups upon UV irradiation. | rsc.orgnanoient.org |
| Resulting Material | A novel cross-linked bio-inspired polymer. | Starch-cinnamyl ethers with a DS of 0.09 are water-soluble and can form transparent films. | rsc.org |
Functionalization of Polymeric Materials
This compound is employed in the functionalization of various polymeric materials to impart specific properties, such as UV-shielding capabilities and enhanced mechanical strength. The cinnamoyl group, with its conjugated system, is an effective chromophore for UV absorption. rsc.org
One notable example is the functionalization of cellulose (B213188) nanocrystals (CNCs). By grafting cinnamate (B1238496) groups onto the surface of CNCs through an esterification reaction with cinnamoyl chloride, the resulting modified CNCs (Cin-CNCs) exhibit significantly improved UV-shielding properties. rsc.org When incorporated into a polymer matrix like poly(lactic acid) (PLA), these Cin-CNCs not only enhance the UV-blocking capacity of the material but also improve its mechanical properties, such as tensile strength and Young's modulus. rsc.org The functionalization also leads to better dispersion of the nanofillers within the polymer matrix. rsc.org
This compound can also be used to modify other polymers. For instance, it can be reacted with hydroxyl-functionalized polymers like polyethylene (B3416737) glycol (PEG) or poly(trimethylene carbonate) (PTMC) derivatives to introduce the cinnamyl moiety. acs.orgnii.ac.jp This functionalization can lead to the development of novel biomaterials with specific thermal properties and potential applications in areas like drug delivery and tissue engineering. nii.ac.jpsemanticscholar.org
Preparation of Specialty Organic Chemicals and Advanced Materials
The reactivity of this compound makes it a useful building block in the synthesis of various specialty organic chemicals and advanced materials. Its ability to undergo transformations like photocatalytic isomerization and participate in cross-coupling reactions opens avenues for creating complex molecular architectures.
A noteworthy application is the photocatalytic diastereoselective isomerization of acyclic (Z)-cinnamyl chlorides to form strained cyclopropanes. nih.govresearchgate.net This transformation, often utilizing an iridium-based photocatalyst, allows for the synthesis of anti-chloro-cyclopropanes with high diastereoselectivity. nih.govresearchgate.net Such cyclopropane-containing molecules are of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. nih.gov
Furthermore, this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize valuable biaryl and heterobiaryl pyridines. organic-chemistry.org These compounds are prevalent scaffolds in medicinal and agrochemical research. The use of specific palladium-N-heterocyclic carbene (NHC) catalysts enables these reactions to proceed with a broad substrate scope. organic-chemistry.org The versatility of this compound is also demonstrated in its use for the synthesis of ester-free poly(trimethylene carbonate) derivatives, which have shown potential for antibacterial applications. nii.ac.jp
Theoretical and Computational Studies on Z Cinnamyl Chloride
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations offer fundamental insights into the electronic structure and relative stability of molecules. In the context of (Z)-cinnamyl chloride, such studies have been crucial for understanding its behavior in various chemical processes, particularly in comparison to its (E)-isomer.
In studies of photocatalyzed isomerizations, quantum mechanical calculations have been employed to investigate the energetics of cinnamyl chloride isomers and their conversion to cyclopropane (B1198618) products. nih.govresearchgate.net These calculations reveal that endergonic isomerizations, which are thermodynamically unfavorable under thermal conditions, can be achieved through photocatalysis. nih.gov For instance, the strain energy associated with forming a cyclopropane ring from an acyclic precursor like cinnamyl chloride is significant, approximately 27 kcal/mol. nih.gov
Computational studies on strained heterocyclic allenes have also provided insights into the relative stability of related structures. While not directly on this compound itself, calculations on azacyclic allene (B1206475) isomers showed that a more strained, unsymmetrical allene could be lower in free energy due to resonance stabilization, an effect rationalized through Natural Bond Orbital (NBO) calculations. nih.gov This highlights the nuanced interplay of steric and electronic factors that determine molecular stability.
In the photocatalyzed cyclization of cinnamyl chloride, calculations have shown that the triplet-excited state of an organic photocatalyst, Aza-H, is crucial. beilstein-journals.org The long triplet lifetime of the catalyst allows for efficient energy transfer to cinnamyl chloride, initiating the reaction despite a relatively slow energy transfer rate. beilstein-journals.org
Table 1: Computational Methods Used in Stability and Electronic Structure Analysis
| Study Type | Computational Method | Basis Set | Software | Reference |
|---|---|---|---|---|
| Photocatalytic Isomerization | uM06-2X, DLPNO, TD-DFT | def2-TZVPP | ORCA | nih.govresearchgate.net |
| Strained Allene Stability | Homodesmotic Equations | N/A | N/A | nih.gov |
Density Functional Theory (DFT) for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating complex reaction mechanisms. It allows for the optimization of geometries for intermediates and transition states, providing a detailed energy profile of a reaction pathway.
DFT studies have been extensively applied to reactions involving cinnamyl chloride. In the photocatalyzed isomerization to cyclopropanes, DFT calculations (specifically uM06-2X and DLPNO) provided strong evidence for a mechanism involving energy transfer from an iridium photocatalyst to the cinnamyl chloride substrate. nih.govresearchgate.net This is followed by the homolytic cleavage of the C-Cl bond to form a localized triplet 1,3-diradical intermediate, which, after intersystem crossing, undergoes ring-closing. nih.govresearchgate.net Calculations were also used to rule out alternative pathways, such as those involving 1,2-dichloro radical intermediates, by showing that the activation barriers for the desired cyclization from these species were prohibitively high (> 30 kcal/mol). nih.gov
In the context of nucleophilic substitution, DFT computations have been used to elucidate the mechanism of a ruthenium-catalyzed O-allylation of phenol (B47542) with cinnamyl chloride. rsc.org By optimizing the geometries of intermediates and transition states, researchers proposed a plausible mechanism involving the oxidative addition of the allyl chloride to the ruthenium center. rsc.org The calculated bond distances in the key intermediate (C3–C2 = 1.43 Å, C2–C1 = 1.42 Å) were indicative of an η3-coordination of the allyl group to the metal. rsc.org
Quantum chemical explorations have also been used to investigate the fundamental competition between SN2 and SN2′ pathways for allylic systems. acs.org Using relativistic DFT, these studies analyze reaction profiles and employ models like the Activation Strain Model (ASM) to understand the physical factors governing the reaction channel preference. acs.org
Table 2: Calculated Free Energy Barriers for Key Reaction Steps
| Reaction | Key Step | Computational Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Photocatalyzed Cyclization | Radical cyclization from 1,2-dichloro radical | uM06-2X | > 30 | nih.gov |
| Ir-catalyzed Carbamate Formation | Oxidative Addition (TSAB) | DFT (multiple functionals) | Rate-limiting for (R)-pathway | acs.org |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For radical reactions, the Singly Occupied Molecular Orbital (SOMO) is key.
In reactions involving this compound, FMO theory helps explain observed regioselectivity. For instance, in the (2+2) cycloaddition between a heterocyclic allene and this compound, the regioselectivity is thought to be determined by the electronic matching of the reactants. nih.gov The interaction between the SOMO of a radical intermediate and the LUMO of the reaction partner can dictate the preferred site of attack. uni-mainz.de The energy gap between these frontier orbitals is crucial; a smaller gap leads to a more favorable interaction and a faster reaction. uni-mainz.de
FMO theory correctly predicts that for nucleophilic attack on pyridinium (B92312) ions, the reactive positions are those with the largest coefficients in the LUMO. uni-mainz.de This principle can be extended to the reactions of this compound. The susceptibility of a molecule to radical reactions can be estimated using quantum-chemical descriptors derived from frontier orbital energies, such as the maximum 1-electron reaction index. ncsu.edu
The reactivity of radical species is also influenced by their electronic nature. Alkyl radicals, for example, are generally classified as nucleophilic, and their reactivity is enhanced by factors that raise the energy of their SOMO, such as hyperconjugation. uni-mainz.de In the context of the Activation Strain Model combined with Kohn-Sham MO theory, the analysis of orbital interactions provides a quantitative basis for understanding reactivity trends in competing pathways like SN2 and SN2′. acs.org
Computational Insights into Regio- and Stereoselectivity
Computational methods provide indispensable insights into the origins of regio- and stereoselectivity in chemical reactions. For this compound, these studies have rationalized experimental observations and guided synthetic efforts.
In the photocatalyzed diastereoselective isomerization of cinnamyl chlorides, a key finding is that the reaction is stereoconvergent. nih.gov A mixture of (E) and this compound isomers furnishes the anti-cyclopropane product with high diastereoselectivity, suggesting the reaction proceeds through a common intermediate that dictates the final stereochemical outcome. nih.gov
DFT calculations have been pivotal in understanding selectivity in metal-catalyzed reactions. For the iridium-catalyzed formation of allyl carbamates, a systematic analysis of all possible isomeric transition states was conducted to explain the observed enantioselectivity. acs.org The study found that the rate-determining step differs for the pathways leading to the (R) and (S) enantiomers. acs.org Crucially, the calculations predicted the (S)-enantiomer as the major product, demonstrating that the nucleophile itself does not solely determine the enantioselectivity. acs.org
In the (2+2) cycloaddition of this compound with a heterocyclic allene, a stepwise diradical mechanism was proposed to explain the observed partial scrambling of stereochemistry. nih.gov While the major products retained the syn relationship of the chloromethylene and phenyl groups, the formation of a minor diastereomer suggested that rotation about the newly formed C1'-C2' sigma bond can compete, to some extent, with the final radical recombination step. nih.gov Notably, isomerization of the starting this compound to its (E)-isomer was not observed under these reaction conditions, indicating the reaction pathway is faster than this potential side reaction. nih.gov
Computational studies on the carbolithiation of cinnamyl derivatives have also shed light on selectivity. While not involving the chloride directly, studies on cinnamyl alcohol showed that both (E) and (Z) isomers generate the same syn-product, indicating that selectivity is not dependent on the starting alkene geometry. nih.gov In other cases, computational studies on related systems showed that selectivity arises from repulsive interactions between the chiral ligand-organolithium adduct and the alkene in the diastereomeric transition states. nih.gov
Emerging Trends and Future Research Directions for Z Cinnamyl Chloride Chemistry
Development of Novel Asymmetric Catalytic Systems
The development of catalytic systems capable of controlling stereochemistry is a cornerstone of modern organic synthesis. For reactions involving the cinnamyl framework, significant progress has been made in creating enantioselective transformations.
One notable advancement is the use of chiral aldehyde catalysis. rsc.org Researchers have developed a highly efficient system for the asymmetric α-allylation of N-unprotected amino acid esters using cinnamyl chlorides. rsc.org In this system, a combination of a specific chiral 2-formyl BINOL-aldehyde catalyst (CA-15) and a Lewis acid (ZnCl₂) promotes the reaction, affording α-allyl α,α-disubstituted amino acid derivatives in good yields and with excellent enantioselectivities. rsc.org For example, the reaction of tert-butyl alaninate (B8444949) with cinnamyl chloride proceeds in moderate yield (61%) but with high enantiomeric excess (94% ee) using this catalytic system. rsc.org
Table 1: Asymmetric Allylation using Chiral Aldehyde Catalysis
| Catalyst | Substrate 1 | Substrate 2 | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| CA-15 / ZnCl₂ | tert-butyl alaninate | (Z)-Cinnamyl chloride | 61% | 94% | rsc.org |
Further expanding the toolkit for asymmetric synthesis, studies on the functionalization of the related cinnamyl alcohols have provided valuable insights. An effective enantioselective bromohydroxylation of cinnamyl alcohols has been achieved using the catalyst (DHQD)₂PHAL with water as the nucleophile. rsc.orgnih.gov This process yields optically active bromohydrins with up to 95% ee, which are versatile chiral building blocks for further synthesis. rsc.orgnih.gov While the substrate is the alcohol, these findings demonstrate the potential for developing analogous systems for this compound.
Integration with Advanced Reaction Technologies (e.g., Flow Chemistry, Photoredox Catalysis)
The integration of this compound chemistry with advanced reaction technologies like photoredox catalysis and flow chemistry offers significant advantages in terms of efficiency, safety, and scalability.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating this compound under mild conditions. A prime example is the photocatalytic diastereoselective isomerization of acyclic cinnamyl chlorides into strained cyclopropanes. nih.govresearchgate.net This transformation, which is energetically unfavorable under thermal conditions, is enabled by an iridium-based photocatalyst activated by blue LED light. nih.govresearchgate.net The mechanism involves energy transfer from the excited photocatalyst to the cinnamyl chloride, leading to C-Cl bond homolysis and subsequent radical cyclization. nih.govuni-bayreuth.de To enhance efficiency, a dual-catalyst system incorporating a nickel co-catalyst was developed to recycle an inactive allyl chloride byproduct back into the catalytic cycle. nih.govresearchgate.net This stereoconvergent reaction works for E/Z mixtures of the starting material, producing the desired anti-chloro-cyclopropane product with high diastereoselectivity. nih.govresearchgate.net Organic photocatalysts, such as the polyazahelicene catalyst Aza-H, have also been shown to act as effective triplet sensitizers for the cyclization of cinnamyl chloride. nih.govbeilstein-journals.org
Flow Chemistry: Continuous flow chemistry provides a platform for safer and more controlled reactions involving potentially reactive intermediates. The palladium N-heterocyclic carbene (NHC) precatalyst [Pd(IPr*)(cin)Cl], which contains a cinnamyl ligand, has been used in continuous-flow Buchwald-Hartwig reactions. pharmtech.comacs.org Furthermore, substitution reactions using this compound have been successfully implemented in flow reactors, which helps to overcome issues related to handling solids and improves process control. rsc.org For instance, the reaction of cinnamyl chloride with piperidine (B6355638) has been demonstrated in a flow system with specific flow rates to achieve high reaction concentrations. rsc.org
Exploration of Unconventional Activation Modes (e.g., Electrochemical, Mechanochemical)
Moving beyond traditional thermal activation, researchers are exploring electrochemical and mechanochemical methods to drive reactions involving this compound.
Electrochemical Activation: Electrosynthesis offers a green alternative to chemical redox agents by using electrons as "traceless" reagents. A significant application for this compound is its electrochemical carboxylation with carbon dioxide (CO₂). rsc.orgsciopen.com Using a novel [Cu]@Ag composite material as the cathode, this compound can be efficiently converted into β,γ-unsaturated carboxylic acids. rsc.org The reaction proceeds under mild conditions in an undivided cell, achieving an excellent yield of 77% for the desired carboxylic acid products. rsc.orgchinesechemsoc.org This method provides a promising route for utilizing CO₂ as a C1 building block in organic synthesis. rsc.org
Mechanochemical Activation: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, presents a solvent-free or low-solvent approach to synthesis. While direct mechanochemical reactions of this compound are still an emerging area, related compounds have been used in mechanochemical protocols. For instance, (E)-cinnamyl chloride has been employed as a starting material in the synthesis of precursors for charge-accelerated aza-Claisen rearrangements performed under ball milling conditions. nih.gov The broader field of mechanochemistry has been successfully applied to various transformations, including amidation and halogenation, suggesting its potential applicability to derivatives of this compound. beilstein-journals.orgbeilstein-journals.org
Bio-Inspired Transformations and Biocatalysis
Nature provides a rich source of inspiration for developing novel and sustainable chemical transformations. Both bio-inspired catalysis and biocatalysis are being applied to the cinnamyl scaffold.
Bio-Inspired Transformations: The contra-thermodynamic E→Z isomerization of alkenes is a fundamental process in nature, most famously in the visual cycle of retinal. Inspired by this, researchers have developed photocatalytic systems to achieve Z-selective isomerization of polarized alkenes like those with a cinnamoyl structure. acs.org By using riboflavin (B1680620) (vitamin B₂), an inexpensive and organic photocatalyst, a highly Z-selective isomerization can be achieved under UV irradiation. acs.org This approach mimics nature's strategy of using a photosensitizer to selectively excite the E-isomer, driving the reaction towards the less stable Z-isomer. acs.org Similarly, a photosensitizer called HiBRCP, inspired by the natural product cercosporin, has been developed for the efficient E-to-Z isomerization of alkenes. researchgate.net
Biocatalysis: Biocatalysis utilizes enzymes or whole microbial cells to perform selective chemical reactions under mild, environmentally friendly conditions. Starch, a renewable biopolymer, has been reacted with cinnamyl chloride to create novel photocrosslinkable starch-cinnamyl ethers, which are bio-inspired polymers with potential applications in biomaterials. rsc.org While direct enzymatic reactions on this compound are not widely reported, biocatalytic methods are extensively used for transformations of related compounds. Fungal biocatalysts can perform stereoselective oxidations, and engineered enzymes like ene-reductases (EREDs) and imine reductases (IREDs) are used for reductions and reductive aminations on the cinnamyl skeleton. mdpi.com Furthermore, multi-enzyme biocatalytic cascades have been engineered for the production of cinnamyl alcohol from simple precursors, showcasing the power of biocatalysis in synthesizing cinnamyl derivatives. rsc.org
Sustainable and Atom-Economical Synthetic Strategies for this compound Derivatives
A central goal of green chemistry is the development of synthetic routes that are both sustainable and atom-economical. um-palembang.ac.id Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. um-palembang.ac.id
Many of the emerging strategies for this compound chemistry align with these principles.
Catalytic Rearrangements: The photocatalytic isomerization of this compound to a cyclopropane (B1198618) is a perfect example of an atom-economical reaction, as all atoms of the starting material are incorporated into the product, resulting in 100% theoretical atom economy. nih.gov
Catalysis over Stoichiometric Reagents: The use of catalytic methods—whether photoredox, electrochemical, or biocatalytic—is inherently more sustainable than using stoichiometric reagents, as it minimizes waste. rsc.orgnih.govrsc.orgum-palembang.ac.id
Greener Synthesis of the Precursor: Even the synthesis of cinnamyl chloride itself has been improved. An industrial method has been developed that uses thionyl chloride and cinnamyl alcohol under solvent-free conditions, reducing cost and environmental impact compared to older methods. google.com
By focusing on catalytic, atom-economical, and bio-inspired approaches, the future of this compound chemistry is poised to deliver more powerful and sustainable synthetic solutions.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling and storing (Z)-Cinnamyl Chloride in laboratory settings?
- Methodological Answer : this compound is highly corrosive and flammable. Use corrosion-resistant containers (e.g., glass or stainless steel) for storage, and maintain temperatures below 25°C in a dry, well-ventilated area. Always wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Avoid exposure to moisture to prevent hydrolysis .
Q. How can this compound be synthesized, and what analytical techniques confirm its stereochemical configuration?
- Methodological Answer : A common synthesis involves the chlorination of (Z)-cinnamyl alcohol using thionyl chloride (SOCl₂) under anhydrous conditions. Purification via vacuum distillation is critical. Stereochemical confirmation requires a combination of (e.g., coupling constants for olefinic protons) and polarimetry. X-ray crystallography or chiral HPLC with a polarimetric detector can resolve ambiguities .
Q. What are the standard characterization techniques for this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Identify C-Cl stretching (~760 cm) and C=C stretches (~1630 cm).
- GC-MS : Confirm molecular weight (152.62 g/mol) and purity.
- Elemental Analysis : Verify %C, %H, and %Cl composition.
- DSC/TGA : Assess thermal stability and decomposition pathways .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?
- Methodological Answer : The Z-configuration imposes steric constraints, affecting transition-state geometries in reactions like allylic substitutions. For example, in enantioselective α-allylation of amino acids, the Z-isomer may favor syn-addition pathways. Kinetic studies (e.g., monitoring reaction progress via ) and DFT calculations can elucidate stereoelectronic effects. Catalyst design (e.g., chiral aldehydes or metal complexes) must account for these spatial interactions .
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated carboxylation?
- Methodological Answer : Discrepancies often arise from variations in electrochemical conditions (e.g., electrode material, CO₂ pressure). Replicate experiments using cyclic voltammetry (CV) to compare reduction potentials under standardized conditions (e.g., −1.47 V for allyl chloride vs. −1.35 V for cinnamyl chloride). Control moisture levels rigorously, as hydrolysis competes with carboxylation. Statistical analysis (e.g., ANOVA) of triplicate trials can identify significant variables .
Q. What experimental designs are optimal for studying the electrochemical reduction of this compound?
- Methodological Answer : Use a three-electrode system with a [Cu]@Ag cathode, Ag/AgCl reference, and Pt counter electrode. Conduct CV scans in anhydrous DMF under N₂/CO₂ atmospheres to map reduction peaks. Compare current densities and Faradaic efficiencies for this compound vs. analogs. Post-reaction, analyze products via to quantify carboxylation yields. Include blank trials to isolate catalytic effects .
Data Contradiction Analysis
Q. Why do allyl halides exhibit lower carboxylation yields than this compound under identical conditions?
- Methodological Answer : Cyclic voltammetry reveals allyl halides require more negative reduction potentials (−1.47 V vs. −1.35 V), making them less reactive. Additionally, steric hindrance in this compound’s conjugated system stabilizes transition states during CO₂ insertion. Use isotopic labeling () and in-situ IR spectroscopy to track intermediate formation and identify rate-limiting steps .
Experimental Design Considerations
Q. How can researchers optimize reaction conditions for this compound in multi-step syntheses?
- Methodological Answer : Employ Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, in asymmetric allylation, test chiral aldehydes (e.g., L-proline derivatives) with ZnCl₂ co-catalysts. Monitor enantiomeric excess (ee) via chiral GC and adjust ligand denticity to improve selectivity. Use response surface methodology (RSM) to identify optimal parameter combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
